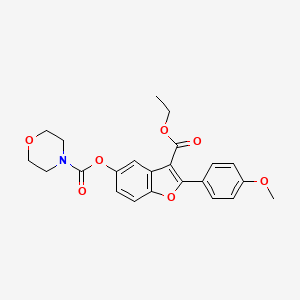
4-Bromo-3-ethenylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethenylbenzonitrile: is an organic compound with the molecular formula C9H6BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethenylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromobenzonitrile can be coupled with ethenylboronic acid under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethenylbenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted benzonitriles depending on the electrophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.
Reduction Products: Ethyl-substituted benzonitriles.
Scientific Research Applications
4-Bromo-3-ethenylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethenylbenzonitrile involves its interaction with various molecular targets and pathways. The ethenyl group can undergo addition reactions, forming intermediates that interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-3-methylbenzonitrile: Similar structure but with a methyl group instead of an ethenyl group.
4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl group.
4-Cyanostyrene: Similar structure with a styrene moiety instead of a benzonitrile.
Uniqueness: 4-Bromo-3-ethenylbenzonitrile is unique due to the presence of both a bromine atom and an ethenyl group on the benzene ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-bromo-3-ethenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDGDDRXFFMMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)


![N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2465567.png)
![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)





![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)


